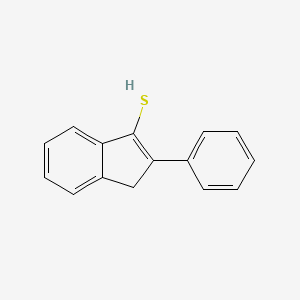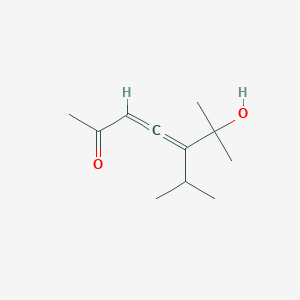
3-Methoxy-2,4,5-trimethylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,4,5-trimethylfuran is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its three methyl groups and one methoxy group attached to the furan ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,4,5-trimethylfuran can be achieved through various methods. One common approach involves the methylation of 2,4,5-trimethylfuran using methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or zeolites can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2,4,5-trimethylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-2,4,5-trimethylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used as a precursor in the synthesis of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2,4,5-trimethylfuran involves its interaction with various molecular targets. The methoxy and methyl groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethylfuran: Lacks the methoxy group, which can result in different reactivity and properties.
3-Methoxyfuran: Lacks the additional methyl groups, affecting its steric and electronic characteristics.
2,5-Dimethylfuran: Another furan derivative with different substitution patterns.
Uniqueness
3-Methoxy-2,4,5-trimethylfuran is unique due to the combination of its methoxy and methyl groups, which can significantly influence its chemical behavior and potential applications. This distinct structure allows for specific interactions and reactivity that may not be observed in other furan derivatives.
Propriétés
Numéro CAS |
61186-78-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
3-methoxy-2,4,5-trimethylfuran |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)10-7(3)8(5)9-4/h1-4H3 |
Clé InChI |
IBJOITFGJQWHIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
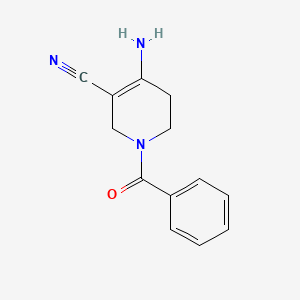
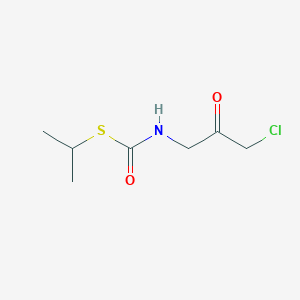
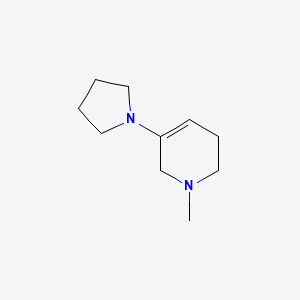
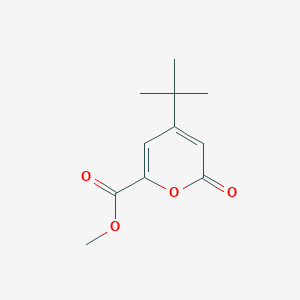
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
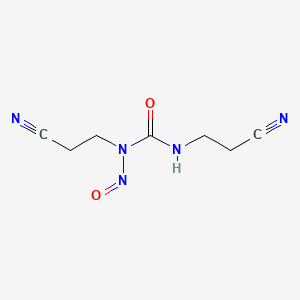
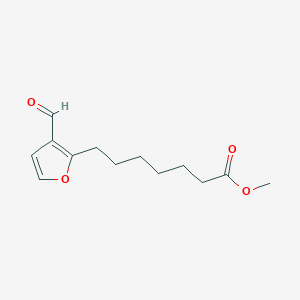
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
